(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine
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Overview
Description
(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine is a complex organic compound with a unique structure that includes a benzyl group attached to an octahydropyrazino[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine typically involves multi-step organic reactions. One common method includes the use of a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method handles O-acyl oximes as both internal oxidants and three-atom-unit components combined with the copper catalyst to drive catalytically generated oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It may be studied for its potential biological activity.
Medicine: Researchers are exploring its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives and benzyl-substituted heterocycles. Examples include methylammonium lead halides and other organic compounds with similar structural features .
Uniqueness
What sets (9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine apart is its unique combination of a benzyl group with an octahydropyrazino[1,2-a]pyrazine core, which may confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C14H21N3 |
---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
(9aR)-2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine |
InChI |
InChI=1S/C14H21N3/c1-2-4-13(5-3-1)11-16-8-9-17-7-6-15-10-14(17)12-16/h1-5,14-15H,6-12H2/t14-/m1/s1 |
InChI Key |
BDJDGOJLRMBDOS-CQSZACIVSA-N |
Isomeric SMILES |
C1CN2CCN(C[C@H]2CN1)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN2CCN(CC2CN1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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